molecular formula C4H5F5O2 B3166678 Ethanol, 2-(pentafluoroethoxy)- CAS No. 91324-95-7

Ethanol, 2-(pentafluoroethoxy)-

Cat. No. B3166678
CAS RN: 91324-95-7
M. Wt: 180.07 g/mol
InChI Key: NHIZSPXZHPQSTR-UHFFFAOYSA-N
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Description

Ethanol, 2-(pentafluoroethoxy)- is a chemical compound with the molecular formula C4H5F5O2 . It contains a total of 15 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-(pentafluoroethoxy)- includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains total 15 bond(s); 10 non-H bond(s), 3 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .

Scientific Research Applications

Renewable Energy and Hydrogen Production

A significant application of ethanol derivatives, including Ethanol, 2-(pentafluoroethoxy)-, is in the realm of renewable energy, particularly in the production of hydrogen. Hydrogen production through the reforming of bio-ethanol represents a promising method for generating clean energy from renewable resources. The process involves the catalytic reforming of ethanol, where catalysts like Rh and Ni play a pivotal role. The use of suitable catalyst supports, such as MgO, ZnO, CeO2, and La2O3, enhances ethanol dehydrogenation and inhibits dehydration, crucial for efficient hydrogen production. This method shows potential for future fuel cell applications, highlighting the importance of Ethanol, 2-(pentafluoroethoxy)-, in developing sustainable energy solutions (Ni, Leung, & Leung, 2007).

Environmental Impact and Biofuels

The use of ethanol-based compounds in diesel engines, as biofuels, has gained attention due to their potential to reduce exhaust emissions and improve engine efficiency. Research into ethanol-diesel fuel blends has focused on properties such as blend stability, viscosity, lubricity, and their effects on engine performance, emissions, and durability. Ethanol's oxygenated nature can significantly reduce particulate emissions in compression-ignition engines, making it an attractive alternative fuel. This research underscores the environmental benefits of Ethanol, 2-(pentafluoroethoxy)-, in mitigating pollution and contributing to cleaner combustion processes (Hansen, Zhang, & Lyne, 2005).

Biochemical Processes and Industrial Applications

Ethanol, 2-(pentafluoroethoxy)-, also finds applications in biochemical processes, such as the purification of Chinese medicine concentrates through ethanol precipitation. This process is vital for isolating bioactive components efficiently, highlighting the compound's role in pharmaceutical and medicinal chemistry. The ongoing research aims to deepen the understanding of ethanol precipitation mechanisms and its impact on the quality of traditional Chinese medicines, demonstrating the compound's significance in enhancing the quality control of pharmaceutical products (Tai, Shen, Luo, Qu, & Gong, 2020).

Mechanism of Action

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O2/c5-3(6,7)4(8,9)11-2-1-10/h10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZSPXZHPQSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20757140
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91324-95-7
Record name 2-(Pentafluoroethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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